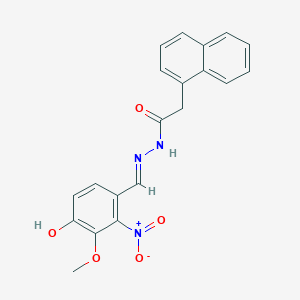
N-(3,4-dichlorophenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea, commonly known as DCPTU, is a synthetic compound that has been widely used in scientific research for its various biological and physiological effects. DCPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of DCPTU involves the activation of TRP channels. DCPTU binds to the ankyrin repeat domain of TRPV4 and TRPA1 channels, leading to the opening of the channels and the influx of calcium ions into the cell. This influx of calcium ions leads to various physiological effects, including the activation of signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
DCPTU has various biochemical and physiological effects, including the activation of TRP channels, the influx of calcium ions, the activation of signaling pathways, and the release of neurotransmitters. DCPTU has been shown to activate TRPV4 channels, leading to the regulation of osmoregulation, mechanosensation, and thermosensation. DCPTU has also been shown to activate TRPA1 channels, leading to the regulation of nociception. DCPTU has been shown to inhibit the growth of cancer cells, possibly through the activation of TRP channels.
実験室実験の利点と制限
DCPTU has several advantages for lab experiments, including its ability to activate TRP channels, its ease of synthesis, and its stability. However, DCPTU also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
将来の方向性
There are several future directions for research on DCPTU, including the study of its efficacy in vivo, the development of more potent and selective TRP channel agonists, and the study of its potential use in the treatment of various diseases, including cancer and pain. Additionally, the study of the structure-activity relationship of DCPTU and its analogs could lead to the development of more potent and selective TRP channel agonists.
合成法
DCPTU can be synthesized using various methods. One of the most commonly used methods is the reaction of 3,4-dichloroaniline with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thiourea to obtain DCPTU. Other methods of synthesis include the reaction of 3,4-dichlorophenyl isocyanate with 5-phenyl-1,3,4-thiadiazol-2-amine and the reaction of 3,4-dichlorophenyl isocyanate with thiourea followed by the addition of 5-phenyl-1,3,4-thiadiazol-2-amine.
科学的研究の応用
DCPTU has been used in various scientific research applications, including the study of ion channels, particularly the transient receptor potential (TRP) channels. DCPTU has been shown to activate TRPV4 channels, which are involved in various physiological processes, including osmoregulation, mechanosensation, and thermosensation. DCPTU has also been used in the study of pain, as it has been shown to activate TRPA1 channels, which are involved in nociception. DCPTU has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-11-7-6-10(8-12(11)17)18-14(22)19-15-21-20-13(23-15)9-4-2-1-3-5-9/h1-8H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKBWUPSXQULLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976200 |
Source


|
| Record name | N'-(3,4-Dichlorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-[(2Z)-5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
CAS RN |
6073-08-1 |
Source


|
| Record name | N'-(3,4-Dichlorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6058400.png)
![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6058403.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6058410.png)
![N,N-dimethyl-4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzamide](/img/structure/B6058412.png)
![3-[4-(dimethylamino)phenyl]-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B6058418.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6058424.png)
![3-chloro-4-ethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6058425.png)
![7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6058437.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6058444.png)
![2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6058463.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058484.png)
![4,4'-(1,6-hexanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-bromophenyl)hydrazone]](/img/structure/B6058488.png)